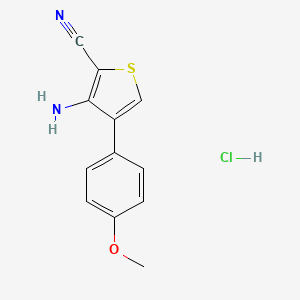

3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC16194198

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2OS |

|---|---|

| Molecular Weight | 266.75 g/mol |

| IUPAC Name | 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C12H10N2OS.ClH/c1-15-9-4-2-8(3-5-9)10-7-16-11(6-13)12(10)14;/h2-5,7H,14H2,1H3;1H |

| Standard InChI Key | IAKKTLRRDFGBRD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride is C₁₂H₁₁ClN₂OS, with a molar mass of 266.74 g/mol . The compound features a thiophene ring substituted at the 2-, 3-, and 4-positions with a carbonitrile group, an amino group, and a 4-methoxyphenyl moiety, respectively. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in subsequent reactions.

Table 1: Key Physicochemical Properties

The planar thiophene core allows for π-π stacking interactions, while the electron-withdrawing carbonitrile and electron-donating methoxyphenyl groups create a polarized electronic environment, influencing reactivity and binding affinity .

Synthetic Methodologies

Michael Addition-Cyclization Approach

A scalable route involves the KOH-catalyzed reaction of α-thiocyanatoacetophenone derivatives with cyanothioacetamide. This one-pot procedure proceeds via a Michael addition followed by intramolecular cyclization, yielding 4,5-dihydrothiophene intermediates. Subsequent aromatization and hydrochloride salt formation produce the target compound . For example, reacting 3-(4-methoxyphenyl)-2-cyanothioacrylamide with α-thiocyanatoacetophenone in ethanol under basic conditions generates the dihydrothiophene precursor, which is oxidized to the aromatic thiophene .

Single-Step Hydroxylamine Route

An alternative method, adapted from patent literature, employs hydroxylamine hydrochloride with 3-oxo-4-(4-methoxyphenyl)tetrahydrothiophene in polar solvents like methanol or dimethylformamide. This reaction proceeds at 50–200°C, directly yielding the 3-aminothiophene hydrochloride without isolating intermediates . The absence of base simplifies purification, though reaction times may extend to 24 hours .

Key Advantages of Each Method

-

Michael Addition-Cyclization: Higher atom economy (83–89%) and milder conditions (25–50°C) .

-

Hydroxylamine Route: Fewer steps and compatibility with thermally stable substrates .

Reactivity and Derivative Synthesis

The amino and carbonitrile groups serve as handles for further functionalization. For instance, reaction with formaldehyde and primary amines under Mannich conditions produces hexahydrothieno[2,3-d]pyrimidine derivatives, a class of compounds with reported antitumor and antimicrobial activities . The methoxyphenyl group also participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl diversification .

Future Directions

-

Biological Profiling: Screen against cancer cell lines and microbial panels to identify lead candidates.

-

Process Optimization: Develop continuous-flow synthesis to reduce reaction times and improve yields.

-

Structural Modifications: Explore replacing the methoxyphenyl group with heteroaryl moieties to modulate electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume